

Application Notes and Protocols: Trehalose C12 in Drug Delivery Systems

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Compound of Interest

Compound Name: Trehalose C12

Cat. No.: B15551736

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These application notes provide a comprehensive overview of the use of **Trehalose C12** (α -D-Glucopyranosyl- α -D-glucopyranoside monododecanoate) and related amphiphilic trehalose derivatives in the development of advanced drug delivery systems. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways.

Introduction to Trehalose C12 in Drug Delivery

Trehalose C12 is a non-reducing disaccharide functionalized with a twelve-carbon alkyl chain, rendering it amphiphilic. This structure allows it to act as a surfactant, emulsifier, and encapsulating material.^[1] While research on commercially available **Trehalose C12** for drug delivery is emerging, significant insights can be drawn from studies on structurally similar, synthetically derived trehalose-based lipids. These derivatives are instrumental in forming various nanocarriers, such as nanoparticles and liposomes, for therapeutic applications.

The primary applications and advantages of using **Trehalose C12** and its analogues in drug delivery include:

- **Formation of Stable Nanocarriers:** The amphiphilic nature of **Trehalose C12** facilitates the self-assembly into micelles, liposomes, and solid lipid nanoparticles (SLNs), which can encapsulate both hydrophilic and hydrophobic drugs.

- **Enhanced Cellular Uptake:** The lipid component can facilitate passage through cellular membranes, improving the intracellular delivery of therapeutic agents.[2]
- **Induction of Autophagy:** Trehalose itself is a known inducer of autophagy, a cellular process crucial for clearing aggregated proteins and damaged organelles.[2][3] Delivery of trehalose via nanocarriers can enhance this effect, offering therapeutic potential in neurodegenerative diseases and cancer.[2][4]
- **Biocompatibility and Stabilization:** Trehalose is a natural sugar with excellent biocompatibility and is known for its ability to stabilize proteins and other biomolecules.[5][6]

Key Applications and Experimental Data

The primary application of amphiphilic trehalose derivatives is in the creation of nanocarriers for the delivery of therapeutic agents, or as the active agent itself, particularly in the context of autophagy induction for neurodegenerative diseases.[2]

Nanoparticle Formulations for Neurodegenerative Diseases

A significant application of trehalose-based amphiphiles is in the development of nanoparticles to treat neurodegenerative disorders like Parkinson's disease.[2] In this context, trehalose-nucleolipid conjugates, which are structurally analogous to **Trehalose C12**, have been synthesized and formulated into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs).[2] These formulations have been shown to be safe and are efficiently taken up by cells, where they induce autophagy.[2]

Table 1: Physicochemical Properties of Trehalose-Nucleolipid Nanoparticles[2]

Nanoparticle Type	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
PLGA Nanoparticles	167.2 ± 2.4	< 0.2	-25.0 ± 1.5
Solid Lipid Nanoparticles	120.4 ± 1.4	< 0.2	-20.0 ± 1.0

Experimental Protocols

The following protocols are based on the successful formulation of trehalose-based nanocarriers for therapeutic applications.[\[2\]](#)

Protocol for Preparation of Trehalose-Loaded PLGA Nanoparticles

This protocol describes the nanoprecipitation method for encapsulating a trehalose-based amphiphile within PLGA nanoparticles.[\[2\]](#)

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, Resomer® RG 503H)
- Trehalose-amphiphile conjugate
- Tetrahydrofuran (THF)
- Deionized water
- Sonicator

Procedure:

- Dissolve 31 mg of PLGA and the desired amount of trehalose-amphiphile in 3.1 mL of THF.
- Under sonication (37 Hz, 100% power), rapidly add 200 μ L of the organic solution to 20 mL of deionized water.
- Continue sonication for 3 minutes to facilitate nanoparticle formation and solvent evaporation.
- The resulting nanoparticle suspension is then ready for purification and characterization.

Protocol for Preparation of Trehalose-Based Solid Lipid Nanoparticles (SLNs)

This protocol utilizes a rapid mixing technique to formulate SLNs.[2]

Materials:

- Trehalose-amphiphile conjugate
- Appropriate lipid matrix
- Syringe pumps
- Deionized water

Procedure:

- Prepare a stock solution of the trehalose-amphiphile and lipid matrix in a suitable organic solvent.
- Using syringe pumps, simultaneously inject 500 μ L of the lipid/trehalose-amphiphile solution (at 3 mL/min) and 1.5 mL of deionized water (at 9 mL/min) into a mixing chamber.
- The rapid mixing induces the precipitation of the lipids and self-assembly into SLNs.
- The resulting SLN suspension can be concentrated if necessary for further use.

Quantification of Encapsulation Efficiency and Drug Loading

The amount of encapsulated trehalose-amphiphile can be determined using UV-Vis spectroscopy.[2]

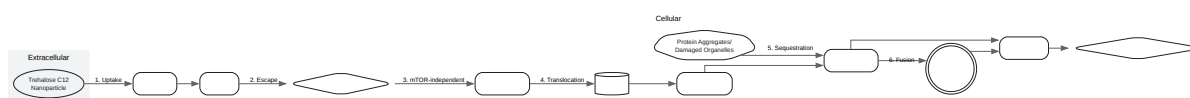
Procedure:

- Prepare a standard calibration curve of the trehalose-amphiphile in a suitable solvent (e.g., methanol) by measuring absorbance at its maximum wavelength (e.g., 266.5 nm).
- To determine the total amount of the trehalose-amphiphile, dissolve a known amount of the nanoparticle formulation in the solvent and measure the absorbance.

- To determine the amount of free (unencapsulated) trehalose-amphiphile, centrifuge the nanoparticle suspension and measure the absorbance of the supernatant.
- Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
 - $EE (\%) = [(Total\ amount\ of\ amphiphile - Free\ amount\ of\ amphiphile) / Total\ amount\ of\ amphiphile] \times 100$
 - $DL (\%) = [(Total\ amount\ of\ amphiphile - Free\ amount\ of\ amphiphile) / Weight\ of\ nanoparticles] \times 100$

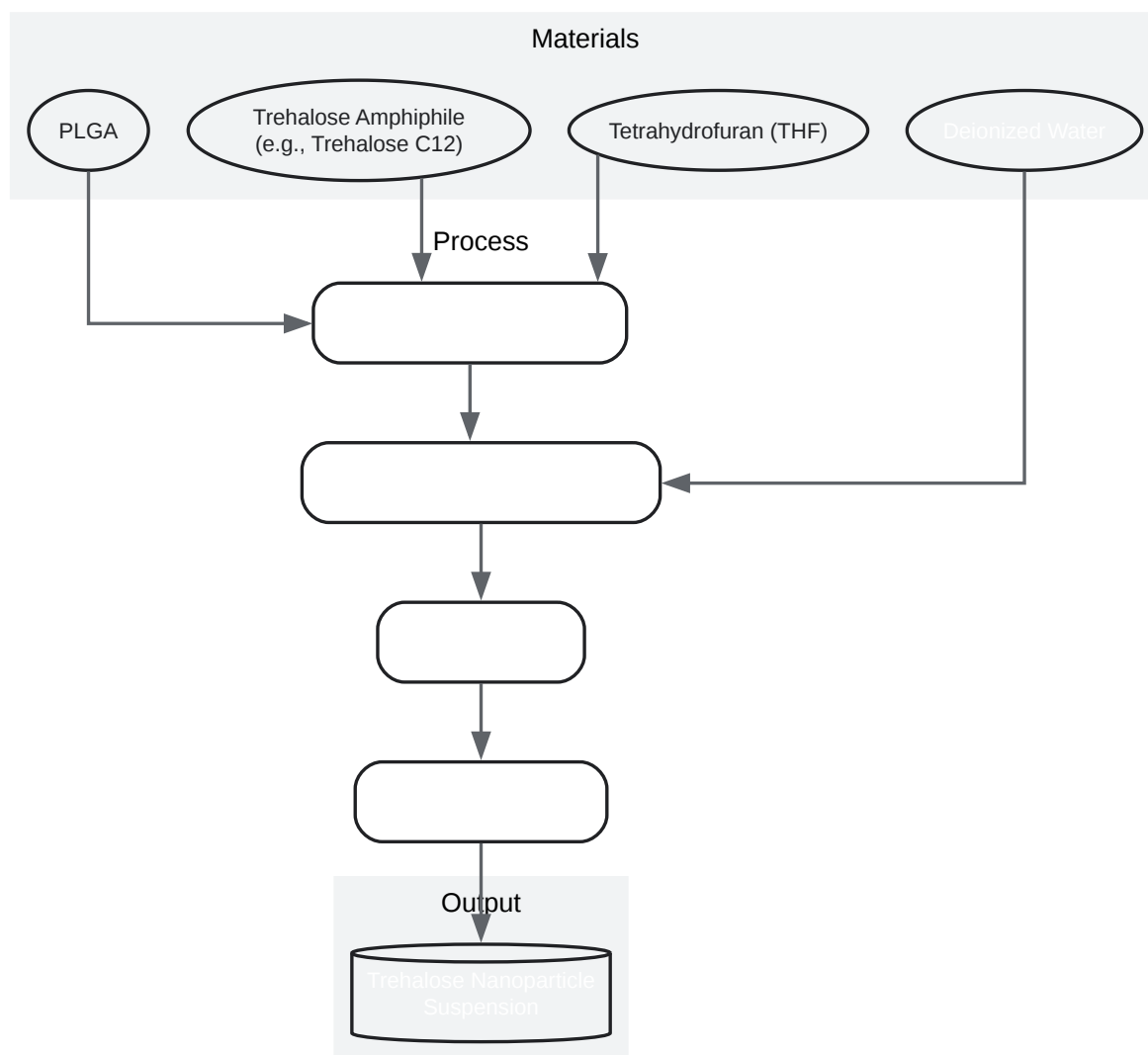
Signaling Pathways and Visualizations

Trehalose is known to induce autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[3] This is a significant advantage as mTOR inhibition can have undesirable side effects. The proposed mechanism involves the activation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]



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Caption: mTOR-independent autophagy pathway induced by intracellular delivery of trehalose.



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Caption: Workflow for the preparation of trehalose-loaded PLGA nanoparticles.

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